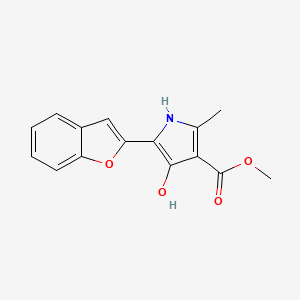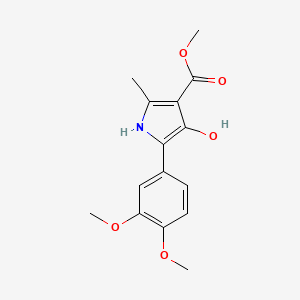
methyl 5-(3-fluoro-4-methoxyphenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Descripción general
Descripción
Methyl 5-(3-fluoro-4-methoxyphenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, also known as FMME, is a chemical compound that belongs to the pyrrole family. It has been studied extensively for its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of methyl 5-(3-fluoro-4-methoxyphenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, this compound has been shown to inhibit the activity of NF-κB, a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. Furthermore, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-(3-fluoro-4-methoxyphenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. In addition, it has been extensively studied for its potential therapeutic applications, which makes it a promising compound for further research. However, this compound also has some limitations. It is a relatively new compound, and its long-term toxicity and side effects are not fully understood. Furthermore, its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are several future directions for research on methyl 5-(3-fluoro-4-methoxyphenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate. One area of research is to further investigate its potential as a therapeutic agent in cancer, inflammation, and neurodegenerative disorders. In addition, research could focus on understanding the mechanism of action of this compound and identifying its molecular targets. Furthermore, research could investigate the long-term toxicity and side effects of this compound to determine its safety for human use. Finally, research could explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Its mechanism of action and molecular targets are not fully understood, but it has been shown to have various biochemical and physiological effects. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to identify its molecular targets.
Aplicaciones Científicas De Investigación
Methyl 5-(3-fluoro-4-methoxyphenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been studied for its anti-inflammatory properties, which could be useful in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, this compound has been investigated for its neuroprotective effects, which could be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
methyl 5-(3-fluoro-4-methoxyphenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO4/c1-7-11(14(18)20-3)13(17)12(16-7)8-4-5-10(19-2)9(15)6-8/h4-6,16-17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKJROKEIXHBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC(=C(C=C2)OC)F)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-4-methoxybenzamide](/img/structure/B4333177.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-2-(2-thienyl)acetamide](/img/structure/B4333181.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}nicotinamide](/img/structure/B4333187.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4333188.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4333192.png)
![N-(4-chlorophenyl)-2-(3-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B4333198.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4333204.png)
![methyl 4-{3-[(2-thienylacetyl)amino]-1H-pyrazol-1-yl}butanoate](/img/structure/B4333214.png)

![methyl ({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)(phenyl)acetate](/img/structure/B4333232.png)
![ethyl 5'-amino-1-[2-(tert-butylamino)-2-oxoethyl]-6'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate](/img/structure/B4333241.png)
![2-(2'-amino-3'-cyano-6'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indole-3,4'-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-(tert-butyl)acetamide](/img/structure/B4333245.png)
![methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B4333252.png)
